168202-46-8
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Overview
Description
The compound with the chemical identifier 168202-46-8 is known as Abl Cytosolic Substrate. It is a substrate for Abelson tyrosine kinase, a protein involved in various cellular processes. This compound has a molecular formula of C64H101N15O16 and a molecular weight of 1336.58 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Abl Cytosolic Substrate is synthesized through peptide synthesis techniques. The sequence of amino acids in this compound is Glutamic acid-Alanine-Isoleucine-Tyrosine-Alanine-Alanine-Proline-Phenylalanine-Alanine-Lysine-Lysine-Lysine . The synthesis involves the stepwise addition of protected amino acids to a growing peptide chain, followed by deprotection and purification steps.
Industrial Production Methods
Industrial production of this compound involves solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. The process includes the use of automated peptide synthesizers, which facilitate the coupling of amino acids under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Abl Cytosolic Substrate primarily undergoes phosphorylation reactions, where a phosphate group is added to the tyrosine residue by Abelson tyrosine kinase . This reaction is crucial for studying the activity and function of the kinase.
Common Reagents and Conditions
The phosphorylation reaction typically requires adenosine triphosphate (ATP) as a phosphate donor and occurs under physiological conditions, such as a buffered aqueous solution at a neutral pH .
Major Products Formed
The major product formed from the phosphorylation reaction is the phosphorylated form of Abl Cytosolic Substrate, which can be used to study kinase activity and signaling pathways .
Scientific Research Applications
Abl Cytosolic Substrate is widely used in scientific research, particularly in the fields of biochemistry and molecular biology. It serves as a tool to study the activity of Abelson tyrosine kinase and its role in cellular signaling pathways. This compound is also used in cancer research to investigate the mechanisms of kinase inhibitors and their effects on cancer cells .
Mechanism of Action
The mechanism of action of Abl Cytosolic Substrate involves its phosphorylation by Abelson tyrosine kinase. The kinase transfers a phosphate group from ATP to the tyrosine residue of the substrate, resulting in a phosphorylated product. This phosphorylation event is a key step in various signaling pathways that regulate cell growth, differentiation, and survival .
Comparison with Similar Compounds
Similar Compounds
Abltide: Another substrate for Abelson tyrosine kinase with a similar amino acid sequence.
Bcr-Abl Inhibitors: Compounds that inhibit the activity of the Bcr-Abl fusion protein, which is associated with certain types of leukemia.
Uniqueness
Abl Cytosolic Substrate is unique due to its specific sequence and its role as a substrate for Abelson tyrosine kinase. This specificity makes it a valuable tool for studying kinase activity and developing targeted therapies for diseases involving aberrant kinase activity .
Properties
CAS No. |
168202-46-8 |
---|---|
Molecular Formula |
C₆₄H₁₀₁N₁₅O₁₆ |
Molecular Weight |
1336.58 |
sequence |
One Letter Code: EAIYAAPFAKKK |
Origin of Product |
United States |
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